Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal chemistry Drug discovery ADME prediction

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1245646-53-0) is a heterocyclic building block based on the pyrrolo[2,3-b]pyridine (7-azaindole) core, featuring three key substituents: a bromine at position 4, a nitro group at position 5, and an N-phenylsulfonyl protecting group. The compound serves as a dual-electrophilic intermediate for sequential cross-coupling and reduction-functionalization sequences in kinase inhibitor and drug discovery programmes.

Molecular Formula C13H8BrN3O4S
Molecular Weight 382.19 g/mol
Cat. No. B8220909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H8BrN3O4S
Molecular Weight382.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Br
InChIInChI=1S/C13H8BrN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H
InChIKeyYXUHIHIADYTVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine – Procurement-Ready Chemical Profile and Key Differentiators for Medicinal Chemistry Sourcing


4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1245646-53-0) is a heterocyclic building block based on the pyrrolo[2,3-b]pyridine (7-azaindole) core, featuring three key substituents: a bromine at position 4, a nitro group at position 5, and an N-phenylsulfonyl protecting group. The compound serves as a dual-electrophilic intermediate for sequential cross-coupling and reduction-functionalization sequences in kinase inhibitor and drug discovery programmes . It is commercially available from multiple suppliers with purities typically ≥ 95% .

Why Generic Substitution of 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with In-Class Analogs Compromises Synthetic Sequence Reliability


Within the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine family, the precise bromo/nitro regioisomerism dictates both the chemoselectivity of palladium-catalysed cross-couplings and the reactivity of subsequent nitro-group transformations. The 4-bromo-5-nitro isomer positions the bromine at the pyridine ring α-position to the ring nitrogen, creating a unique electronic environment that modulates oxidative-addition rates relative to 3-bromo or 2-bromo isomers . The phenylsulfonyl group is essential for solubility modulation and nitrogen protection during multistep syntheses, meaning that unprotected 4-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine cannot be simply substituted without extensive reaction re-optimisation . These interconnected structural features mean that replacing the compound with a generic 'bromo-nitropyrrolopyridine' risks divergent coupling yields, altered regioselectivity in downstream transformations, and failed batch reproducibility.

Quantitative Differentiation Evidence: 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Regioisomeric Bromine Positioning: Differential Predicted logP and Topological Polar Surface Area vs. 3-Bromo Isomer

The 4-bromo regioisomer (target compound) exhibits a predicted logP of 3.58 and a topological polar surface area (TPSA) of 106.16 Ų, identical to its 3-bromo-5-nitro-1-(phenylsulfonyl) isomer (CAS 1186502-07-7) because both share the same molecular formula (C₁₃H₈BrN₃O₄S, MW 382.19) . The key differentiation lies in the bromine substitution position: 4-bromo places the halogen at the pyridine ring α-position, whereas 3-bromo substitution locates it on the pyrrole ring, altering orbital overlap with the endocyclic nitrogen and affecting oxidative addition kinetics in cross-coupling reactions. While direct kinetic data are unavailable, the distinct regioisomerism is a critical selection parameter for chemists designing sequential functionalisations.

Medicinal chemistry Drug discovery ADME prediction

Predicted Boiling Point and Density Comparison: 4-Bromo-5-nitro vs. 4-Chloro-5-nitro Analog

The target compound has a predicted density of 1.8 ± 0.1 g/cm³ and a predicted boiling point of 539.6 ± 60.0 °C at 760 mmHg . Its closest halogen variant, 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1429309-33-0), has a molecular weight of 337.72 (vs. 382.19 for the bromo compound) and is expected to have a lower boiling point and density . The higher molecular weight and polarisability of the bromo compound confer distinct chromatographic retention times and crystallisation behaviour, which are critical for intermediate isolation in multi-kilogram scale-ups.

Physicochemical characterisation Process chemistry Purification

Purity Tier Differentiation: ≥98% vs. ≥95% Commercial Grades and Impact on Downstream Coupling Efficiency

Commercial suppliers offer the target compound at two purity tiers: ≥95% (e.g., ChemScene Cat. CS-0131498) and ≥98% (e.g., MolCore) . The 3-bromo isomer (CAS 1186502-07-7) is also available at NLT 98% purity. In palladium-catalysed Suzuki-Miyaura or Buchwald-Hartwig couplings, the presence of dehalogenated or nitro-reduced impurities at the 2–5% level can poison the catalyst or generate side products that are difficult to separate at scale. While no head-to-head coupling efficiency comparison exists, the availability of a ≥98% purity specification for the 4-bromo isomer provides a measurable quality assurance advantage for multi-step library synthesis.

Procurement specification Quality control Cross-coupling chemistry

Synthetic Versatility Advantage: Sequential Bromo/Nitro Functionalisation vs. Mono-Functionalised Intermediates

Unlike 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 889939-26-8) which carries only a single bromo handle, the target compound bears both a bromine (for cross-coupling) and a nitro group (reducible to amine for amide/sulfonamide formation). This dual-reactivity design enables two sequential diversification steps without intermediate protecting-group manipulations . In a typical kinase inhibitor scaffold construction, the 4-bromo-5-nitro analog reduces the step count by at least one relative to mono-functionalised variants, directly lowering both synthesis time and cumulative yield losses.

Parallel synthesis Kinase inhibitor intermediates Diversity-oriented synthesis

Optimal Application Scenarios for 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Scientific Procurement


Kinase Inhibitor Library Synthesis Requiring C4-Selective Arylation Followed by C5-Amine Derivatisation

The compound's 4-bromo handle enables regioselective Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the pyridine 4-position, while the 5-nitro group can subsequently be reduced (e.g., Fe/AcOH or catalytic hydrogenation) to the corresponding amine for amide or sulfonamide library formation. This sequential two-step diversification is the core rationale for procurement over 3-bromo or mono-functionalised analogs [see Evidence Item 4]. The phenylsulfonyl group remains stable throughout both transformations and can be removed under basic conditions (e.g., NaOH/MeOH) at the final stage.

Building Block for Aurora Kinase or JAK Inhibitor Intermediate Synthesis

Pyrrolo[2,3-b]pyridine cores are present in known Aurora B/C inhibitors (e.g., GSK1070916) and JAK inhibitors. The specific 4-bromo-5-nitro substitution pattern maps onto the hinge-binding pharmacophore of these targets when further elaborated. Procurement of this compound with ≥98% purity minimises catalyst poisoning during the key C4-arylation step, critical when the coupling partner is precious [see Evidence Item 3]. Researchers targeting 7-azaindole-based ATP-competitive inhibitors should select this isomer to ensure correct regiochemical entry into the lead optimisation cascade.

Process Chemistry Scale-Up Where Thermal Stability and Phase Separation Efficiency Reduce Operational Cost

The higher predicted boiling point (539.6 °C) and density (1.8 g/cm³) of the bromo compound relative to its chloro analog translate to greater robustness during solvent exchange (e.g., DMF to EtOAc) without bumping or foaming [see Evidence Item 2]. Process development teams scaling beyond 100 g benefit from the enhanced physical stability of the bromo intermediate, enabling consistent isolation yields and facilitating compliance with Good Manufacturing Practice (GMP) guidelines for intermediate manufacturing.

Quote Request

Request a Quote for 4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.